tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
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Overview
Description
Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a tert-butyl ester group, a tetrahydropyridine ring, and a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves the reaction of 2,4-dichloroaniline with a suitable pyridinecarboxylate precursor under controlled conditions. One common method involves the use of tert-butyl 4-piperidone-1-carboxylate as the starting material. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The dichloroaniline moiety may interact with enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxylates and aniline derivatives, such as:
- Tert-butyl 4-(2,4-dichlorophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate
- Tert-butyl 4-(2,4-dichlorophenyl)pyridine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroaniline moiety and tetrahydropyridine ring make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWJSIJPXPSSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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